molecular formula C15H18N2OS2 B2884974 1-Cyclopentyl-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea CAS No. 2380032-63-1

1-Cyclopentyl-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea

Cat. No. B2884974
CAS RN: 2380032-63-1
M. Wt: 306.44
InChI Key: RMUXXCBKUYVJSP-UHFFFAOYSA-N
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Description

Thiophene is a five-membered ring compound with the formula C4H4S . It’s a structural alert, meaning it’s a substructure that’s associated with a certain chemical reactivity . Cyclopentyl is a cycloalkane with the formula C5H10, and urea is an organic compound with the formula (NH2)2CO . The compound you’re asking about seems to be a complex molecule that includes these components.


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, the Paal–Knorr synthesis, the Fiesselmann synthesis, and the Hinsberg synthesis . These methods involve reactions with sulfur, α-methylene carbonyl compounds, α-cyano esters, 1,4-dicarbonyl compounds, and phosphorus pentasulfide .


Chemical Reactions Analysis

Thiophene derivatives are known to exhibit a variety of properties and applications. They’re used in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the development of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

properties

IUPAC Name

1-cyclopentyl-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS2/c18-15(17-13-3-1-2-4-13)16-8-14-7-12(10-20-14)11-5-6-19-9-11/h5-7,9-10,13H,1-4,8H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUXXCBKUYVJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC2=CC(=CS2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[3,3'-Bithiophene]-5-yl}methyl)-1-cyclopentylurea

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